1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, a hydroxyl group on the pyrazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes to ensure high purity and yield. These processes often include:
Step 1: Preparation of the starting materials, such as the appropriate hydrazine derivative and β-diketone.
Step 2: Cyclization reaction under controlled temperature and pH conditions.
Step 3: Purification of the product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(2-fluoro-5-methylphenyl)-4-oxo-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
- 1-(2-Methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
- 1-(2-Fluoro-5-methylphenyl)-4-oxo-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of substituents on the phenyl ring and the pyrazole ring. The presence of both a fluorine atom and a methyl group on the phenyl ring, along with the hydroxyl and carboxylic acid groups on the pyrazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-6-2-3-7(12)8(4-6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTKUJCXIAFBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(C(=N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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